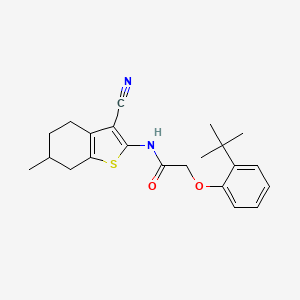

2-(2-tert-butylphenoxy)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-tert-butylphenoxy)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2S/c1-14-9-10-15-16(12-23)21(27-19(15)11-14)24-20(25)13-26-18-8-6-5-7-17(18)22(2,3)4/h5-8,14H,9-11,13H2,1-4H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYDKIXRNQJWQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)COC3=CC=CC=C3C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-tert-butylphenoxy)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide (referred to as Compound A) has garnered attention in recent pharmacological research due to its potential biological activities. This article synthesizes existing literature on its synthesis, biological effects, and potential therapeutic applications.

Synthesis of Compound A

Compound A can be synthesized through a multi-step process involving the reaction of various precursors. The synthetic pathway typically includes:

- Formation of the benzothiophene core : This involves cyclization reactions that introduce the thiophene moiety.

- Introduction of the cyano group : The cyano group is added through nucleophilic substitution reactions.

- Acetamide formation : The final step involves acylation with acetic anhydride or acetyl chloride to yield the acetamide derivative.

Antitumor Activity

Research has indicated that Compound A exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's mechanism appears to involve:

- Induction of apoptosis : Studies show that Compound A triggers apoptotic pathways in cancer cells, leading to cell death.

- Inhibition of cell proliferation : The compound significantly reduces the proliferation rate of cancer cells, as evidenced by MTT assays where IC50 values were recorded below 50 µM for several cell lines.

Cytotoxicity Profile

The cytotoxic effects of Compound A were evaluated using several assays to determine its selectivity and safety profile:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | <50 | Apoptosis induction |

| MCF-7 | <50 | Cell cycle arrest |

| Normal Fibroblasts | >200 | Low cytotoxicity |

These results suggest that while Compound A is effective against tumor cells, it exhibits lower toxicity towards normal cells, indicating a favorable therapeutic index.

Case Studies

- HepG2 Cell Line Study : In a controlled study, HepG2 cells were treated with varying concentrations of Compound A. Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations. Flow cytometry analyses confirmed increased Annexin V positivity in treated cells.

- MCF-7 Cell Line Study : Similar methodologies applied to MCF-7 cells revealed that Compound A not only inhibited proliferation but also altered the expression of key regulatory proteins involved in cell cycle progression, such as cyclin D1 and p53.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.